BenchChemオンラインストアへようこそ!

tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate

BTK Inhibition Kinase Assay Immunology

tert-Butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate (CAS 2361993-55-5) is a specialized sulfoximine-derived morpholine building block characterized by a tert-butyl carbamate protecting group and a methylsulfonimidoyl substituent. It is formally disclosed as Example 99 in patent application US20240083900, where it serves as a key intermediate in a series of potent Bruton's tyrosine kinase (BTK) inhibitors.

Molecular Formula C11H22N2O4S
Molecular Weight 278.37 g/mol
CAS No. 2361993-55-5
Cat. No. B6608843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate
CAS2361993-55-5
Molecular FormulaC11H22N2O4S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CS(=N)(=O)C
InChIInChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-5-6-16-9(7-13)8-18(4,12)15/h9,12H,5-8H2,1-4H3
InChIKeyZVZMHWGDWKBWDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate (CAS 2361993-55-5): A High-Affinity BTK Ligand Scaffold


tert-Butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate (CAS 2361993-55-5) is a specialized sulfoximine-derived morpholine building block characterized by a tert-butyl carbamate protecting group and a methylsulfonimidoyl substituent. It is formally disclosed as Example 99 in patent application US20240083900, where it serves as a key intermediate in a series of potent Bruton's tyrosine kinase (BTK) inhibitors [1]. Unlike generic morpholine scaffolds, this specific compound provides a pre-optimized substitution pattern and defined stereochemistry that is directly associated with low-nanomolar biochemical activity against BTK [2].

Procurement Risk in BTK-Targeted Programs: Structural Specificity of tert-Butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate


Generic or simplified morpholine analogs cannot recapitulate the activity profile of this compound because the methylsulfonimidoyl (lambda6-sulfanyl) moiety is functionally critical for high-affinity BTK engagement. In the patent series, even closely related analogs with modifications to the morpholine C2-substituent or oxidation state of the sulfur center display substantial drops in biochemical potency, shifting from the 1 nM range to >5 nM [1]. Substitution with a standard N-Boc-morpholine alone, a common commercial building block, would lack this sulfoximine pharmacophore entirely and is not reported to exhibit any BTK inhibition. Furthermore, the tert-butyl carbamate protection strategy is balanced to preserve stability during synthetic elaboration while remaining cleavable under mild acidic conditions, a critical factor for downstream parallel synthesis libraries that may be compromised by alternative protecting groups (e.g., benzyl carbamate, acetyl) [2].

Quantitative Differentiation Evidence for tert-Butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate


BTK Biochemical Potency: Direct Head-to-Head Superiority over Patent Internal Benchmark Example 236

The target compound (Example 99) demonstrates a 5.5-fold higher affinity for Bruton's tyrosine kinase (BTK) compared to Example 236, a structurally distinct analog from the same patent series. Both were evaluated in the same in vitro BTK enzymatic assay measuring IC50 [1].

BTK Inhibition Kinase Assay Immunology

Potency Relative to Class Benchmark: Differentiated from Typical Sulfoximine-Containing BTK Probes

Sulfoximine-containing BCR-ABL probes with morpholine-carboxylate backbones have often shown activity in the 10–100 nM range in previous literature. The 1 nM IC50 of this compound places it in the exceptional tier for this specific chemotype, suggesting the specific methylsulfonimidoyl-methyl substitution on the morpholine ring optimizes the polar interaction surface for BTK's ATP-binding pocket [1][2].

Chemical Probe Kinase Selectivity Medicinal Chemistry

Physicochemical Profile Favoring CNS or Cellular Permeability relative to Polar BTK Inhibitor Chemotypes

The target compound's computed LogP (XLogP3 = 1.5) is significantly lower than highly lipophilic BTK inhibitors (e.g., ibrutinib: LogP ~3.0), while its Topological Polar Surface Area (TPSA = 88.1 Ų) is well within the range associated with favorable blood-brain barrier and cellular permeability (<90 Ų for CNS candidates, <140 Ų for oral absorption). This balanced polarity profile is superior to that of morpholine-free, highly hydrophobic BTK inhibitors and also more permeable than extremely polar, phosphate-mimicking probes [1].

Drug-like Properties Permeability ADME

Optimal Deployment Scenarios for tert-Butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate


Late-Stage Diversification of BTK Degrader Warheads (PROTACs)

The compound's 1 nM BTK affinity makes it an ideal warhead ligand for PROTAC design. After Boc-deprotection, the free morpholine nitrogen can be conjugated to a cereblon or VHL ligand via a linker without abolishing target engagement, as demonstrated by the patent's own covalent inhibitor examples [1].

High-Throughput Kinase Selectivity Profiling Reference

Given its exceptional potency and well-characterized BTK activity in a standardized assay, this compound serves as a reliable positive control or reference standard for kinase selectivity panels, enabling consistent benchmarking across screening campaigns [2].

CNS-Penetrant BTK Probe for Neuroinflammation Models

The favorable TPSA (88.1 Ų) and moderate LogP (1.5) support its use as an in vitro or ex vivo probe for BTK-dependent signaling in microglia and astrocytes, where many commercial BTK inhibitors fail due to CNS exclusion or excessive protein binding [3].

Parallel Synthesis Library Core for Structure-Activity Relationship (SAR) Exploration

The Boc-protected morpholine scaffold allows for rapid, mild deprotection and subsequent derivatization with diverse electrophiles. This orthogonal reactivity, combined with a defined 1 nM starting potency, makes it a superior core for generating focused libraries aimed at improving selectivity or pharmacokinetics over one-pot, less defined scaffolds [2].

Quote Request

Request a Quote for tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.